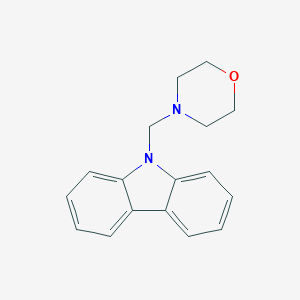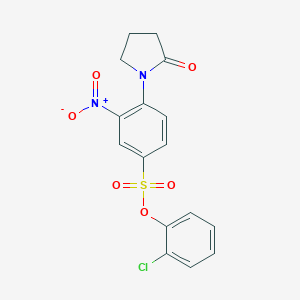![molecular formula C21H16Cl2N2 B403846 N-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine](/img/structure/B403846.png)
N-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine is a synthetic organic compound that belongs to the class of carbazole derivatives
Preparation Methods
The synthesis of N-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine typically involves the condensation reaction between 2,4-dichloroaniline and 9-ethyl-9H-carbazole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
N-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis by activating specific caspases.
Comparison with Similar Compounds
N-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine can be compared with other similar compounds, such as:
2,4-dichloro-N-[(E)-phenylmethylidene]aniline: This compound has a similar structure but lacks the carbazole moiety, which may result in different biological activities and applications.
2,4-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline: This compound contains an ethoxy group instead of the carbazole moiety, which can influence its chemical reactivity and biological properties.
The unique structural features of this compound, particularly the presence of the carbazole moiety, contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H16Cl2N2 |
|---|---|
Molecular Weight |
367.3g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(9-ethylcarbazol-3-yl)methanimine |
InChI |
InChI=1S/C21H16Cl2N2/c1-2-25-20-6-4-3-5-16(20)17-11-14(7-10-21(17)25)13-24-19-9-8-15(22)12-18(19)23/h3-13H,2H2,1H3 |
InChI Key |
NDTZLPSKDNLSMH-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B403763.png)
![S-{4-[4-(2-furoylsulfanyl)phenoxy]phenyl} 2-furancarbothioate](/img/structure/B403764.png)



![4-bromo-N-[2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B403769.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(2,4-dichlorobenzoyl)oxime](/img/structure/B403771.png)


![5-[(3,5-dimethyl-4-isoxazolyl)diazenyl]-2,1,3-benzoxadiazol-4-ylamine](/img/structure/B403777.png)
![4H,8H-[1,2,5]oxadiazolo[3,4-f][2,1,3]benzoxadiazole-4,8-dione](/img/structure/B403778.png)
![N-[(2,5-dioxopyrrolidin-1-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide](/img/structure/B403783.png)
![2-[(4-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B403785.png)

